![molecular formula C24H25F2N5O9 B2428886 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate CAS No. 1351662-04-8](/img/structure/B2428886.png)

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

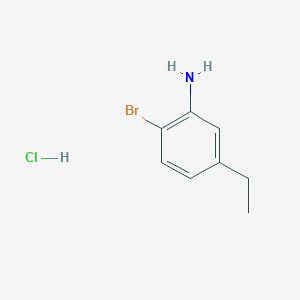

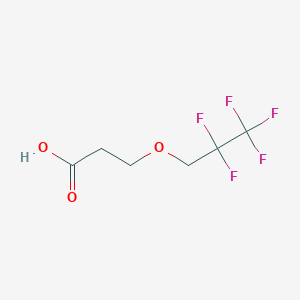

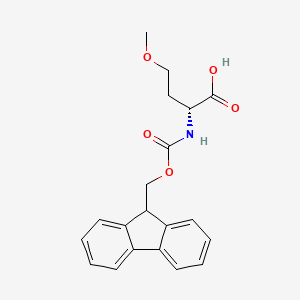

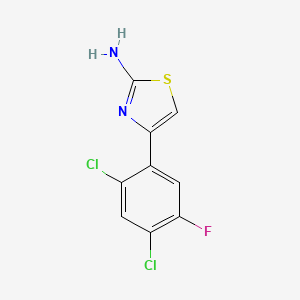

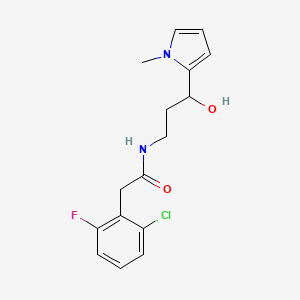

The compound appears to contain a benzimidazole group, a piperazine group, and a difluorophenyl group. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals and dyes . Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This structure element is found in many pharmaceuticals and recreational drugs . The difluorophenyl group is a phenyl ring substituted with two fluorine atoms, which can influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, piperazine, and difluorophenyl groups. These groups could potentially engage in a variety of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis

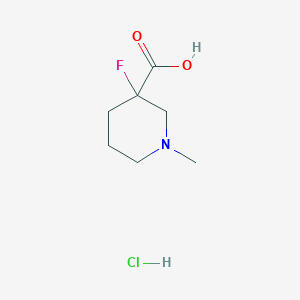

The reactivity of this compound would be influenced by the presence of the benzimidazole, piperazine, and difluorophenyl groups. For example, the benzimidazole group might undergo reactions at the nitrogen atoms or at the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and piperazine groups could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen

- Research has shown that derivatives of this compound exhibit moderate to high inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These findings suggest its potential as an antitumor agent.

- As an epigenetic reader, this compound may interact with bromodomain and extra-terminal domain (BET) family proteins. These proteins bind to acetylated-lysine residues in histones, influencing transcription initiation and elongation. Inhibition of BET bromodomains by small molecule inhibitors, including compounds related to our target, has emerged as a promising therapeutic strategy for cancer .

- Compounds structurally related to our compound effectively inhibit microtubule assembly formation. This property could be valuable in cancer treatment, as microtubules play a crucial role in cell division and proliferation .

- Derivatives of this compound, specifically coumarin-benzimidazole hybrids, have been synthesized and evaluated for their antimicrobial activity. These compounds may serve as potential agents against microbial infections .

Antitumor Activity

Epigenetic Modulation

Microtubule Inhibition

Antimicrobial Potential

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, a key component of this compound, are widely used in pharmaceuticals and agrochemicals , suggesting potential targets could be within these areas.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information . Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the wide range of applications of benzimidazole derivatives, the effects could be diverse depending on the specific target and biochemical pathway involved .

Eigenschaften

IUPAC Name |

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N5O.2C2H2O4/c21-14-5-6-16(15(22)11-14)25-20(28)13-27-9-7-26(8-10-27)12-19-23-17-3-1-2-4-18(17)24-19;2*3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,23,24)(H,25,28);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBHDEATZWSTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=C(C=C(C=C4)F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N5O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)